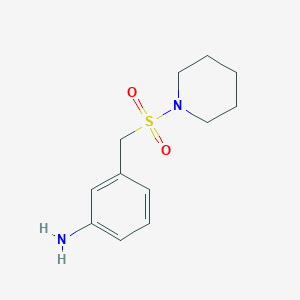

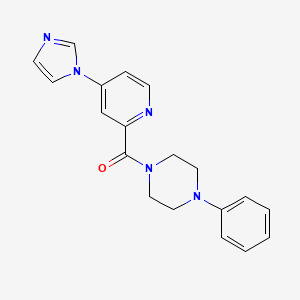

![molecular formula C17H14N2O2 B2751157 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate CAS No. 1351663-93-8](/img/structure/B2751157.png)

1-methyl-1H-benzo[d]imidazol-5-yl cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-1H-benzo[d]imidazol-5-yl methanol” is a solid substance with a molecular weight of 162.19 . It’s stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “1-methyl-1H-benzo[d]imidazol-5-yl methanol” is 1S/C9H10N2O/c1-11-6-10-8-4-7 (5-12)2-3-9 (8)11/h2-4,6,12H,5H2,1H3 .Physical And Chemical Properties Analysis

“1-methyl-1H-benzo[d]imidazol-5-yl methanol” is a solid substance that is stored in a dry room at normal temperature .Scientific Research Applications

Corrosion Inhibition Properties

Research has demonstrated the effectiveness of benzimidazole derivatives, including compounds related to 1-methyl-1H-benzo[d]imidazol-5-yl cinnamate, in corrosion inhibition. These derivatives have been studied for their ability to protect metals such as mild steel and N80 steel in corrosive environments like sulphuric and hydrochloric acid solutions. Studies utilizing gravimetric, electrochemical, and surface analysis techniques have shown that these compounds can significantly reduce corrosion rates by forming protective layers on the metal surfaces. The adsorption of these inhibitors is described by Langmuir adsorption isotherm, indicating a mixed mechanism of physisorption and chemisorption (Ammal et al., 2018) (Yadav et al., 2016).

Electrocatalytic Applications

Benzimidazole derivatives have been explored for their electrocatalytic applications, particularly in the simultaneous determination of biomolecules. For example, the electrosynthesis of imidazole derivatives has led to the development of modified electrodes that exhibit excellent electrocatalytic activity for the oxidation of substances like ascorbic acid and adrenaline. These modified electrodes have been used for the effective determination of these substances in pharmaceutical samples, showcasing the potential of benzimidazole derivatives in analytical chemistry and biosensing applications (Nasirizadeh et al., 2013).

Antimicrobial and Antitubercular Activity

The design and synthesis of novel benzimidazole compounds, including hybrids with oxadiazole, have been investigated for their antimicrobial properties. These studies have identified compounds with potent activity against various microbial strains, including Mycobacterium tuberculosis. The compounds' efficacy has been evaluated through Microplate Alamar Blue Assay, with some showing significant activity at low concentrations. These findings suggest the potential of benzimidazole derivatives in developing new antimicrobial agents (Shruthi et al., 2016).

Ferroelectric and Antiferroelectric Properties

Benzimidazoles have demonstrated above-room-temperature ferroelectricity and antiferroelectricity, indicating their potential in electronic and ferroelectric device applications. The dipolar nature of these molecules, along with their chemical stability, allows for electrically switchable properties in the crystalline state, offering new avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Synthesis of Complexes and Coordination Polymers

Benzimidazole derivatives serve as key building blocks in the synthesis of metal complexes and coordination polymers with diverse structural architectures. These complexes have been characterized for their structures and evaluated for various biological activities, including antibacterial, antifungal, and antitumor activities. The structural diversity and functionality of these complexes highlight the versatility of benzimidazole derivatives in coordination chemistry and their potential applications in materials science and medicine (Al-Hakimi et al., 2020).

Safety And Hazards

The compound “1-methyl-1H-benzo[d]imidazol-5-yl methanol” has several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19-12-18-15-11-14(8-9-16(15)19)21-17(20)10-7-13-5-3-2-4-6-13/h2-12H,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPCJNGBUGDCFE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl cinnamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

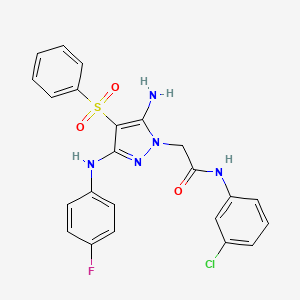

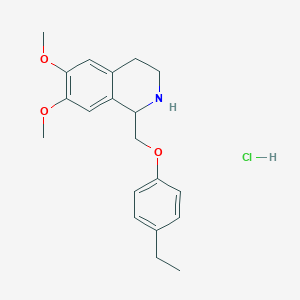

![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)

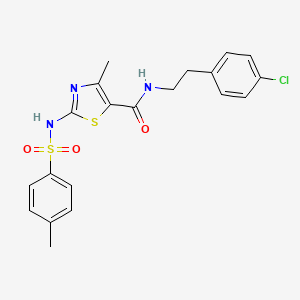

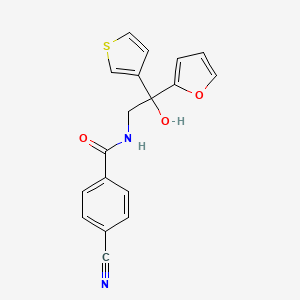

![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)

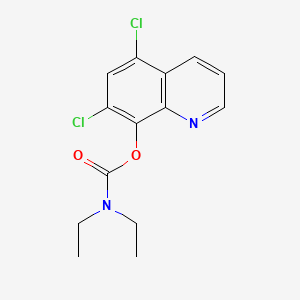

![1-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2751081.png)

![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)